molecular formula C10H19NO3 B2579193 Ethyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate CAS No. 2287288-48-4

Ethyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate

Cat. No. B2579193
CAS RN: 2287288-48-4
M. Wt: 201.266
InChI Key: NBDNCRFUFWYHEB-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMEP and is a pyrrolidine derivative. EMEP is synthesized using a specific method, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The exact mechanism of action of EMEP is not fully understood, but it is believed to act as a GABA receptor agonist. GABA is an inhibitory neurotransmitter that plays a crucial role in the central nervous system. EMEP may enhance the activity of GABA by binding to its receptors, resulting in a decrease in neuronal excitability and an increase in inhibitory tone.
Biochemical and Physiological Effects:
EMEP has been shown to have various biochemical and physiological effects. In animal studies, EMEP has been shown to reduce seizures, inflammation, and pain. EMEP has also been shown to enhance memory and cognitive function in animal models. In vitro studies have shown that EMEP can inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

EMEP has several advantages for lab experiments, such as its ease of synthesis and purification, high yield, and low toxicity. However, EMEP has some limitations, such as its limited solubility in water and its instability under acidic conditions.

Future Directions

There are several future directions for the study of EMEP. One potential direction is to explore the potential of EMEP as a therapeutic agent for various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate the use of EMEP as a building block for the synthesis of new compounds with potential applications in medicinal chemistry and materials science. Additionally, more research is needed to fully understand the mechanism of action of EMEP and its biochemical and physiological effects.
Conclusion:
In conclusion, EMEP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMEP is synthesized using a specific method, and its mechanism of action and physiological effects have been studied in detail. EMEP has several advantages for lab experiments, but also some limitations. There are several future directions for the study of EMEP, including its potential use as a therapeutic agent and as a building block for the synthesis of new compounds.

Synthesis Methods

The synthesis of EMEP involves the reaction of ethyl 3-oxo-4-phenylbutanoate with 2-methoxyethylamine in the presence of sodium hydride. This reaction results in the formation of EMEP, which can be purified using various techniques such as column chromatography and recrystallization. The purity of EMEP can be determined using analytical techniques such as high-performance liquid chromatography.

Scientific Research Applications

EMEP has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, EMEP has shown promising results as an anticonvulsant, anti-inflammatory, and analgesic agent. EMEP has also been used as a building block in the synthesis of various compounds such as chiral pyrrolidines and amino acids. In materials science, EMEP has been used as a precursor for the synthesis of various polymers and composites.

properties

IUPAC Name

ethyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-3-14-9(12)10(5-7-13-2)4-6-11-8-10/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDNCRFUFWYHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNC1)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate

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